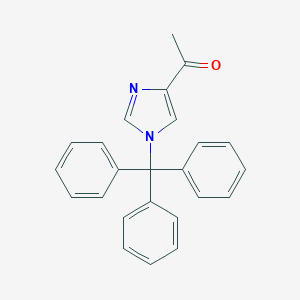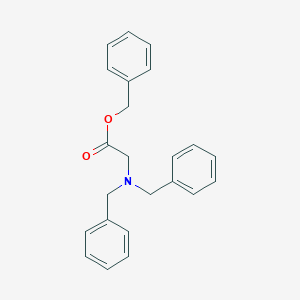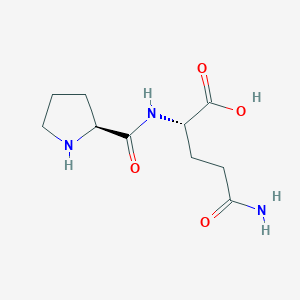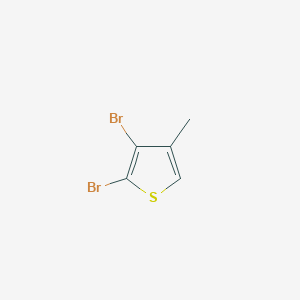
Dicyclohexyl benzene-1,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicyclohexyl benzene-1,3-dicarboxylate (DCBD) is a compound that belongs to the family of dicarboxylates. It has been widely used in scientific research due to its unique properties. DCBD is a white crystalline solid that is insoluble in water and soluble in organic solvents. It has been used in various applications such as the synthesis of polymers and as a plasticizer for polyvinyl chloride (PVC).
Mécanisme D'action
The mechanism of action of Dicyclohexyl benzene-1,3-dicarboxylate is not well understood. However, it is believed that Dicyclohexyl benzene-1,3-dicarboxylate can act as a plasticizer for PVC by reducing the intermolecular forces between the polymer chains. This can result in an increase in the flexibility and toughness of the material.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of Dicyclohexyl benzene-1,3-dicarboxylate. However, it has been shown to be non-toxic and non-irritating to the skin and eyes. Dicyclohexyl benzene-1,3-dicarboxylate has also been shown to have low acute toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
Dicyclohexyl benzene-1,3-dicarboxylate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also non-toxic and non-irritating, making it safe to handle. However, the solubility of Dicyclohexyl benzene-1,3-dicarboxylate in water is limited, which can limit its use in aqueous-based experiments.
Orientations Futures
There are several future directions for the use of Dicyclohexyl benzene-1,3-dicarboxylate in scientific research. One potential application is in the synthesis of novel polymers with unique properties. Dicyclohexyl benzene-1,3-dicarboxylate can also be used as a precursor for the synthesis of liquid crystals. Additionally, further research is needed to understand the mechanism of action of Dicyclohexyl benzene-1,3-dicarboxylate and its potential applications in other fields.
Méthodes De Synthèse
Dicyclohexyl benzene-1,3-dicarboxylate can be synthesized by the reaction of cyclohexyl bromide with potassium phthalimide followed by hydrolysis and decarboxylation. The yield of this reaction is usually high, and the purity of the final product can be easily achieved through recrystallization.
Applications De Recherche Scientifique
Dicyclohexyl benzene-1,3-dicarboxylate has been used in various scientific research applications. It has been used as a building block for the synthesis of novel polymers with unique properties. Dicyclohexyl benzene-1,3-dicarboxylate has also been used as a plasticizer for PVC, which can improve the mechanical properties of the material. Additionally, Dicyclohexyl benzene-1,3-dicarboxylate has been used as a precursor for the synthesis of liquid crystals.
Propriétés
Numéro CAS |
18699-42-8 |
|---|---|
Nom du produit |
Dicyclohexyl benzene-1,3-dicarboxylate |
Formule moléculaire |
C20H26O4 |
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
dicyclohexyl benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C20H26O4/c21-19(23-17-10-3-1-4-11-17)15-8-7-9-16(14-15)20(22)24-18-12-5-2-6-13-18/h7-9,14,17-18H,1-6,10-13H2 |
Clé InChI |
BHKQNOFDIBYEPH-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)OC(=O)C2=CC(=CC=C2)C(=O)OC3CCCCC3 |
SMILES canonique |
C1CCC(CC1)OC(=O)C2=CC(=CC=C2)C(=O)OC3CCCCC3 |
Synonymes |
1,3-Benzenedicarboxylic acid, dicyclohexyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




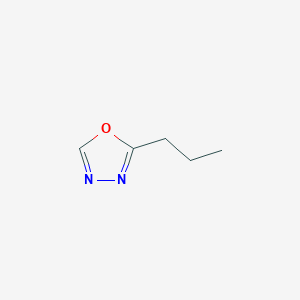
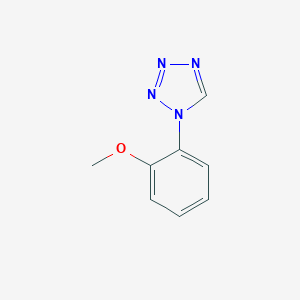

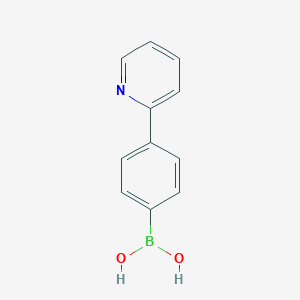
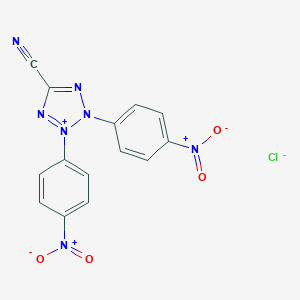
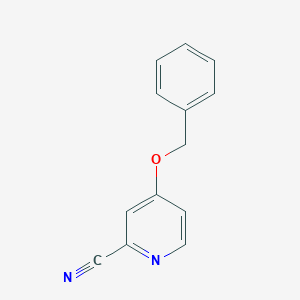

![(R)-beta-[[(Tert-butoxy)carbonyl]amino]-1,3-benzodioxole-5-propanoic acid](/img/structure/B176894.png)
